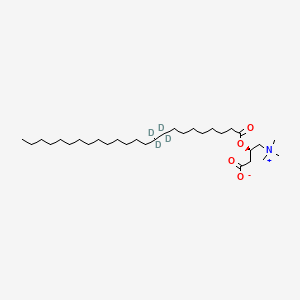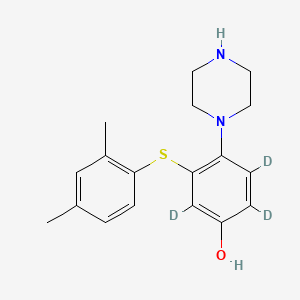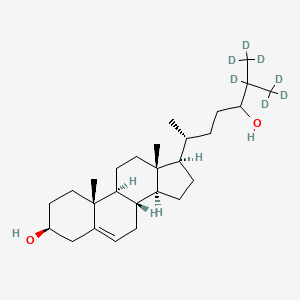
24(RS)-Hydroxycholesterol-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
24(RS)-Hydroxycholesterol-d7 is a deuterated form of 24-hydroxycholesterol, a naturally occurring oxysterol derived from cholesterol. This compound is significant in various biological processes, including cholesterol homeostasis and brain function. The deuterated form, this compound, is often used in scientific research to study metabolic pathways and mechanisms due to its stable isotope labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 24(RS)-Hydroxycholesterol-d7 typically involves the deuteration of 24-hydroxycholesterol. This process can be achieved through several synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in 24-hydroxycholesterol with deuterium atoms using deuterated reagents under specific conditions.
Deuterated Precursors: Another approach is to use deuterated precursors in the synthesis of 24-hydroxycholesterol, ensuring that the final product is deuterated.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalytic Deuteration: Using catalysts to facilitate the incorporation of deuterium atoms into the cholesterol molecule.
Purification Processes: Advanced purification techniques such as chromatography are employed to isolate the deuterated compound from other reaction by-products.
Analyse Des Réactions Chimiques
Types of Reactions
24(RS)-Hydroxycholesterol-d7 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 24-oxo-cholesterol.
Reduction: It can be reduced back to cholesterol under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like sodium borohydride for reduction reactions.
Substitution Reagents: Including halogenating agents for substitution reactions.
Major Products
The major products formed from these reactions include 24-oxo-cholesterol, deuterated cholesterol, and various substituted derivatives of 24-hydroxycholesterol.
Applications De Recherche Scientifique
24(RS)-Hydroxycholesterol-d7 is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various studies. Some key applications include:
Metabolic Studies: Used to study cholesterol metabolism and its pathways in the body.
Neuroscience Research: Investigates the role of oxysterols in brain function and neurodegenerative diseases.
Pharmacokinetics: Helps in understanding the absorption, distribution, metabolism, and excretion of cholesterol-related compounds.
Biomarker Discovery: Utilized in identifying biomarkers for various diseases, including cardiovascular and neurodegenerative disorders.
Mécanisme D'action
24(RS)-Hydroxycholesterol-d7 exerts its effects primarily through its interaction with liver X receptors (LXRs), which are nuclear receptors involved in cholesterol homeostasis. The binding of this compound to LXRs activates the transcription of genes involved in cholesterol efflux, transport, and metabolism. This regulation helps maintain cholesterol balance in the body and supports brain function.
Comparaison Avec Des Composés Similaires
Similar Compounds
24-Hydroxycholesterol: The non-deuterated form, which is naturally occurring and involved in similar biological processes.
27-Hydroxycholesterol: Another oxysterol with distinct roles in cholesterol metabolism and immune response.
7α-Hydroxycholesterol: Involved in bile acid synthesis and cholesterol catabolism.
Uniqueness
24(RS)-Hydroxycholesterol-d7 is unique due to its deuterated nature, which provides stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in research compared to its non-deuterated counterparts.
Propriétés
Formule moléculaire |
C27H46O2 |
|---|---|
Poids moléculaire |
409.7 g/mol |
Nom IUPAC |
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-5-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H46O2/c1-17(2)25(29)11-6-18(3)22-9-10-23-21-8-7-19-16-20(28)12-14-26(19,4)24(21)13-15-27(22,23)5/h7,17-18,20-25,28-29H,6,8-16H2,1-5H3/t18-,20+,21+,22-,23+,24+,25?,26+,27-/m1/s1/i1D3,2D3,17D |
Clé InChI |
IOWMKBFJCNLRTC-AJTYHXJFSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])(C(CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O)C([2H])([2H])[2H] |
SMILES canonique |
CC(C)C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


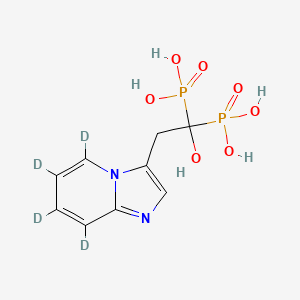
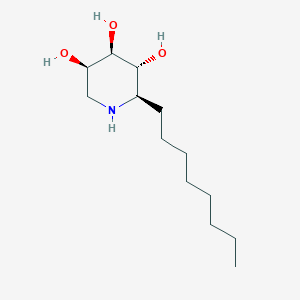

![2-[5,5-dimethyl-3-[(E)-2-[4-[[4-[(2-nitrophenyl)methoxy]phenyl]methoxycarbothioyloxy]phenyl]ethenyl]cyclohex-2-en-1-ylidene]propanedinitrile](/img/structure/B12398683.png)
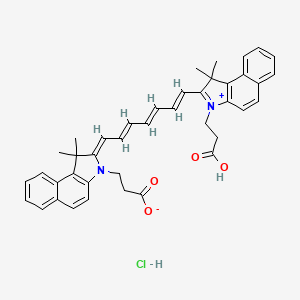
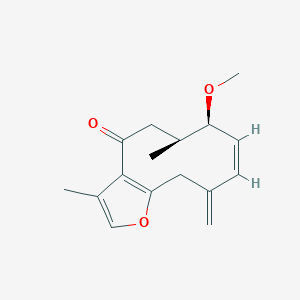
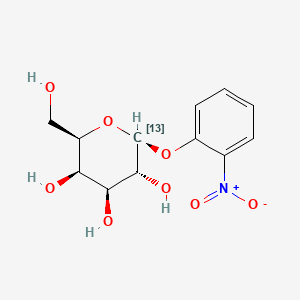
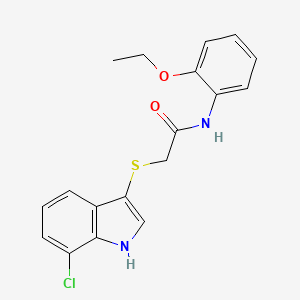
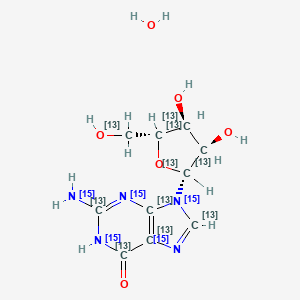
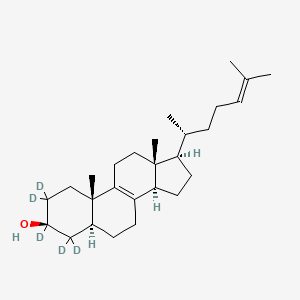
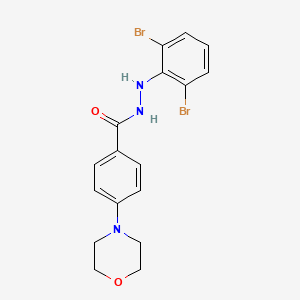
![2-amino-9-[(2R,3S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12398718.png)
